4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
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Overview
Description
4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the imidazole ring, followed by the introduction of the piperidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(piperidin-3-yl)-1H-benzimidazole dihydrochloride
- 2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride
- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
Uniqueness
Compared to similar compounds, 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride stands out due to its specific structural features, which may confer unique biological activity or chemical reactivity. Its combination of a piperidine ring and an imidazole ring, along with the carboxylic acid group, provides a versatile scaffold for further modification and application in various fields.
Properties
IUPAC Name |
5-methyl-2-piperidin-3-yl-1H-imidazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIIKUFMUAWKOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCNC2)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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